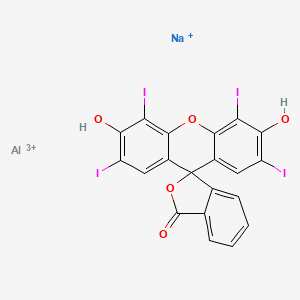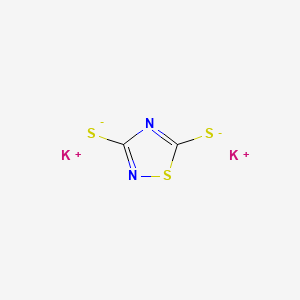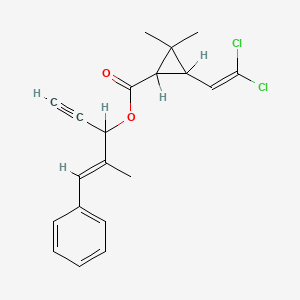
1-(1-Methoxy-1-methylethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxy-1-methylethyl)cyclohexane is an organic compound with the molecular formula C10H20O It is a cyclohexane derivative where a methoxy group is attached to the first carbon of an isopropyl group, which in turn is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxy-1-methylethyl)cyclohexane typically involves the alkylation of cyclohexane with isopropyl methoxyacetate under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aromatic precursor, followed by methylation using methanol in the presence of a strong acid catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxy-1-methylethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclohexane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can replace the methoxy group.
Major Products
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives with hydrogen or alkyl groups.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1-(1-Methoxy-1-methylethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methoxy-1-methylethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include metabolic transformations and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, (1-methylethyl)-: Similar structure but lacks the methoxy group.
Cyclohexane, 1-methyl-3-(1-methylethyl)-: Another isomer with different substitution pattern.
Cyclohexane, 1-methoxy-: Contains a methoxy group but different overall structure.
Uniqueness
1-(1-Methoxy-1-methylethyl)cyclohexane is unique due to the presence of both a methoxy group and an isopropyl group on the cyclohexane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
55660-98-5 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-methoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C10H20O/c1-10(2,11-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
IBAJWKQKPIIFQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



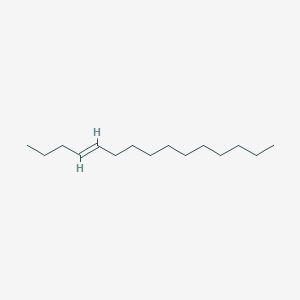
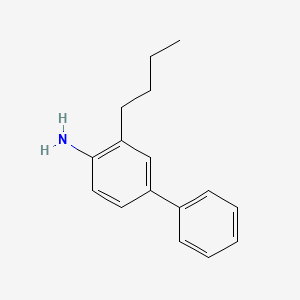

![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

![2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid](/img/structure/B12699625.png)

